molecular formula C19H25ClN2O2 B499544 {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

Cat. No.: B499544
M. Wt: 348.9g/mol
InChI Key: OHZICGAFMASLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl ring, a furan ring, and a morpholine moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 3-chloro-2-methylphenylthiourea and react it with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The reaction is carried out in ethanol solvent without a catalyst, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE stands out due to its unique combination of a chlorinated phenyl ring, a furan ring, and a morpholine moiety. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C19H25ClN2O2/c1-15-17(4-2-5-18(15)20)19-7-6-16(24-19)14-21-8-3-9-22-10-12-23-13-11-22/h2,4-7,21H,3,8-14H2,1H3

InChI Key

OHZICGAFMASLMI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCCN3CCOCC3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.